BENGHE Foundational & Exploratory

Check Availability & Pricing

Thermodynamic Properties of Cycloheptene: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cycloheptene

Cat. No.: B7800759

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of
cycloheptene (C7H12), a seven-membered cycloalkene of significant interest in organic
synthesis and materials science. This document compiles and presents key thermodynamic
data, including heat capacity, enthalpy, entropy, Gibbs free energy, and vapor pressure, in a
structured format for easy reference and comparison. Furthermore, it outlines the general
experimental protocols employed for the determination of these properties and includes a
visualization of the conformational interconversion pathway of the cycloheptene ring, a critical
aspect of its reactivity and physical behavior. This guide is intended to serve as a valuable
resource for researchers, scientists, and professionals in drug development and related fields
who require accurate thermodynamic data for modeling, process design, and theoretical
studies involving cycloheptene.

Introduction

Cycloheptene is a colorless, oily liquid with the chemical formula C7H12. As a cyclic olefin, its
chemical and physical properties are of considerable interest in various fields, including
polymer chemistry, the synthesis of pharmaceuticals, and as a ligand in organometallic
chemistry. A thorough understanding of its thermodynamic properties is crucial for predicting its
behavior in chemical reactions, designing and optimizing industrial processes, and for
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computational modeling of molecular systems. This guide consolidates available experimental
and critically evaluated data on the thermodynamic properties of cycloheptene.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of cycloheptene. The data
has been compiled from various sources, including the National Institute of Standards and
Technology (NIST) WebBook and other peer-reviewed publications.

Table 1: General Physical and Thermodynamic Properties

Property Value Units
Molecular Weight 96.1702 g/mol
Normal Boiling Point 115.2 °C (388.35 K)

Vapor Pressure (at 25 °C) 19.7 mmHg
Eg:flspi)of Vaporization (at 36.8 4 0.2 <3/mol
Enthalpy of Fusion 1.0 kJ/mol
Triple Point Temperature 217.81 K

Table 2: Standard Molar Enthalpy of Formation (AfH®)

Phase AfH° (at 298.15 K) Units
Liquid -46.2 +1.7 kJ/mol
Gas 9417 kJ/mol

Table 3: Standard Molar Heat Capacity (Cp°)
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Phase Cp° (at 298.15 K) Units
Liquid 185.9+1.0 J/(mol-K)
Gas 124.1+ 4.5 J/(mol-K)

Table 4: Standard Molar Entropy (S°)

Phase S° (at 298.15 K) Units
Liquid 2473+1.3 J/(mol-K)
Gas 3449+ 46 J/(mol-K)

Table 5: Phase Transition Properties

Entropy of
. Enthalpy of i
Transition Temperature (K) . Transition
Transition (kJ/mol)

(J/(mol-K))
Crystal Il - Crystal | 154 5.28 34.3
Crystal | - Liquid 210 0.71 3.4
Melting Point 217 1.0 4.5

Note: Cycloheptene exhibits complex solid-phase behavior with multiple crystal forms.[1]

Table 6: Reaction Thermochemistry

. Enthalpy of Reaction .
Reaction Conditions
(ArH®)

Hydrogenation to
-110 kJ/mol

Cycloheptane

Experimental Protocols
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The determination of the thermodynamic properties of cycloheptene involves a variety of
precise experimental techniques. While detailed, step-by-step protocols from the original cited
literature are not fully accessible, this section outlines the general methodologies employed for
such measurements.

Calorimetry

Calorimetry is the primary technique for measuring heat changes associated with chemical and
physical processes.

» Adiabatic Calorimetry for Heat Capacity: The heat capacity of cycloheptene in its
condensed phases (solid and liquid) is typically determined using an adiabatic calorimeter.

o Apparatus: The core of the apparatus is a sample cell containing the cycloheptene,
surrounded by an adiabatic shield. The temperature of the shield is meticulously controlled
to match the temperature of the sample cell, thereby minimizing heat exchange with the
surroundings. A known quantity of electrical energy is supplied to a heater within the
sample cell, and the resulting temperature increase is precisely measured.

o Procedure:

A known mass of purified cycloheptene is sealed in the sample cell.
» The cell is cooled to the starting temperature (often near liquid nitrogen temperatures).

» A series of measurements are made by introducing a known amount of electrical energy
(Q) to the sample and measuring the corresponding temperature rise (AT).

» The heat capacity (Cp) is calculated using the formula: Cp = Q / AT, after correcting for
the heat capacity of the empty calorimeter.

» This process is repeated over the desired temperature range to obtain the heat capacity
as a function of temperature.

o Combustion Calorimetry for Enthalpy of Formation: The standard enthalpy of formation is
often derived from the enthalpy of combustion, measured using a bomb calorimeter.
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o Apparatus: A bomb calorimeter consists of a high-pressure stainless steel vessel (the
"bomb") submerged in a known quantity of water in an insulated container.

o Procedure:

A weighed sample of liquid cycloheptene is placed in a crucible inside the bomb.
» The bomb is sealed and pressurized with excess pure oxygen.

» The bomb is placed in the calorimeter, and the initial temperature of the water is
recorded.

» The sample is ignited by passing an electrical current through a fuse wire.

» The complete combustion of cycloheptene releases heat, which is absorbed by the
bomb and the surrounding water, causing a temperature rise.

» The maximum temperature is recorded, and the heat of combustion is calculated based
on the temperature change and the previously determined heat capacity of the
calorimeter.

» The standard enthalpy of formation is then calculated using Hess's Law, from the
balanced chemical equation for the combustion of cycloheptene.

 Differential Scanning Calorimetry (DSC) for Phase Transitions: DSC is employed to study the
thermal transitions of cycloheptene, such as melting and solid-solid phase transitions.[1]

o Apparatus: A DSC instrument measures the difference in heat flow between a sample pan
containing cycloheptene and an empty reference pan as they are subjected to a
controlled temperature program.

o Procedure:

» A small, accurately weighed sample of cycloheptene is hermetically sealed in an
aluminum pan.

= An empty sealed pan is used as a reference.
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» The sample and reference pans are placed in the DSC cell.
» The cell is heated or cooled at a constant rate.

» The instrument records the differential heat flow required to maintain the sample and
reference at the same temperature.

» Endothermic events (like melting) or exothermic events are observed as peaks in the
DSC thermogram. The temperature of the transition is determined from the onset or
peak of the transition, and the enthalpy of the transition is calculated from the area of
the peak.

Vapor Pressure Measurement

The vapor pressure of cycloheptene can be determined by various methods, such as the
static or dynamic method, or by effusion. A common approach involves measuring the boiling
point at different applied pressures.

e Procedure (Boiling Point Method):

o A sample of cycloheptene is placed in a container connected to a pressure control
system and a manometer.

o The pressure in the system is set to a specific value below atmospheric pressure.
o The sample is heated, and the temperature at which it boils is recorded.
o This procedure is repeated for a range of pressures.

o The vapor pressure data as a function of temperature can then be fitted to an equation
such as the Antoine equation to allow for interpolation and extrapolation.

Hydrogenation Calorimetry

The enthalpy of hydrogenation is determined by measuring the heat evolved when
cycloheptene reacts with hydrogen gas in the presence of a catalyst.

e Procedure:
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o A known amount of cycloheptene is dissolved in a suitable solvent in a reaction
calorimeter.

o A catalyst (e.g., platinum oxide) is added.
o The system is allowed to reach thermal equilibrium.

o A known amount of hydrogen gas is introduced, and the temperature change during the
hydrogenation reaction is measured.

o The enthalpy of hydrogenation is calculated from the heat evolved and the moles of
cycloheptene reacted.

Conformational Analysis of Cycloheptene

Unlike the rigid planar structure of smaller cycloalkenes, the seven-membered ring of
cycloheptene is flexible and exists in various conformations. The most stable conformation is
the chair form. The interconversion between different chair conformations, known as ring-
flipping, proceeds through higher-energy intermediates, such as the twist-chair and boat
conformations. Understanding this conformational landscape is essential for predicting the
molecule's reactivity. The following diagram illustrates the simplified energetic pathway for the
interconversion of the chair conformation of cycloheptene.
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Caption: Conformational interconversion pathway of cycloheptene.

Conclusion
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This technical guide provides a consolidated source of thermodynamic data for cycloheptene,
essential for a wide range of scientific and industrial applications. The tabulated data, coupled
with descriptions of general experimental methodologies and an illustration of its
conformational dynamics, offers a robust foundation for researchers and professionals.
Accurate thermodynamic properties are indispensable for the advancement of chemical
process design, reaction modeling, and the development of new materials and pharmaceuticals
where cycloheptene and its derivatives play a role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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